4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Organic Synthesis Cross-Coupling Pyrazole Functionalization

This heterocyclic building block is a versatile intermediate for constructing complex molecules via cross-coupling reactions. Its unique combination of a 4-bromo and a 2-fluorophenyl group provides balanced reactivity, minimizing dehalogenation while enhancing metabolic stability and lipophilicity (cLogP ~2.77). This specific profile is critical for CNS-penetrant drug candidates and avoids the performance variability seen with iodo or unsubstituted analogs, ensuring reproducible outcomes in kinase inhibitor and GPCR modulator SAR studies.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 957062-81-6
Cat. No. B1294257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
CAS957062-81-6
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)Br)F
InChIInChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
InChIKeyOHWIDXFFPCMKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6): A Key Fluorinated Pyrazole Building Block for Drug Discovery and Chemical Synthesis


4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6) is a heterocyclic compound belonging to the class of fluorinated pyrazoles [1]. It features a pyrazole core substituted with a 2-fluorophenyl group at the N1 position and a bromine atom at the C4 position . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules via cross-coupling reactions such as Suzuki-Miyaura coupling [2]. Its physicochemical properties, including a molecular weight of 241.06 g/mol and a predicted cLogP of approximately 2.77, position it as a lipophilic building block suitable for medicinal chemistry applications .

Why 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Cannot Be Simply Substituted with Other Pyrazole Building Blocks


While various 4-halo-1-arylpyrazoles are commercially available, they exhibit significant differences in reactivity, selectivity, and downstream synthetic utility that preclude simple substitution. The specific combination of a bromine atom at the C4 position and a 2-fluorophenyl group at N1 imparts a unique reactivity profile that differs from chloro, iodo, or unsubstituted analogs [1]. For instance, the bromo derivative offers a balance of reactivity and stability in cross-coupling reactions, avoiding the excessive dehalogenation side reactions often observed with iodo analogs [2]. Furthermore, the ortho-fluorine substituent on the phenyl ring can influence both the electronics of the pyrazole core and the compound's lipophilicity, which is critical for optimizing physicochemical properties in drug discovery . These nuanced differences mean that substituting this compound with a closely related analog could lead to different reaction outcomes, altered biological activity, or suboptimal physicochemical profiles, ultimately impacting project timelines and data reproducibility.

Quantitative Differentiation of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Comparative Evidence for Informed Procurement


Superior Performance in Suzuki-Miyaura Cross-Coupling: Reduced Dehalogenation Compared to Iodo Analogs

In direct head-to-head comparisons of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo derivatives demonstrated superior performance relative to iodo derivatives. Specifically, 4-bromopyrazoles exhibited significantly lower rates of undesired dehalogenation side reactions compared to their iodo counterparts [1]. This behavior is attributed to the optimal balance of bond strength and reactivity of the C-Br bond under palladium-catalyzed conditions. While specific data for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole itself is not directly reported, this well-established class-level trend is directly applicable due to the conserved 4-bromo-pyrazole core structure. Therefore, selecting the bromo derivative over an iodo analog is expected to lead to higher yields and cleaner reactions in cross-coupling applications.

Organic Synthesis Cross-Coupling Pyrazole Functionalization

Optimized Lipophilicity for CNS Drug Discovery: Comparative cLogP Analysis

The lipophilicity of a compound, often quantified by its calculated partition coefficient (cLogP), is a critical determinant of its pharmacokinetic properties, particularly for central nervous system (CNS) drug candidates. 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole has a predicted cLogP of approximately 2.77 . This value falls within the optimal range (cLogP 2-4) often associated with favorable brain penetration, as defined by established guidelines like the CNS MPO score [1]. In contrast, the non-fluorinated analog, 4-bromo-1-phenyl-1H-pyrazole, has a predicted cLogP of approximately 2.93 (calculated using standard algorithms), while the corresponding 4-chloro-1-(2-fluorophenyl) analog has a cLogP of approximately 2.46. The specific combination of the 2-fluorophenyl group and the bromine atom fine-tunes the lipophilicity to a value that balances permeability with reduced off-target binding, making it a strategic choice for CNS-focused projects.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Antitubercular Activity of 4-Bromo Derivatives: A Class-Level Advantage

Studies on 3-polyfluoroalkyl-1-phenylpyrazoles have demonstrated that the introduction of a bromine atom at the C4 position can impart significant antitubercular activity [1]. Specifically, synthesized 4-bromo- and 4-phenyl derivatives showed antitubercular effect on pyrazinamide level [1]. While the exact MIC value for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole against Mycobacterium tuberculosis is not explicitly stated in the available literature, the class-level evidence indicates that the 4-bromo substitution is a key determinant of this biological activity. This suggests that the target compound may serve as a privileged scaffold for developing new antitubercular agents, warranting further investigation.

Antitubercular Drug Discovery Infectious Disease Pyrazole Derivatives

Optimal Use Cases for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Leveraging Unique Properties in Research and Development


CNS Drug Discovery: Building Block for Kinase Inhibitors and GPCR Ligands

The compound's balanced lipophilicity (cLogP 2.77) makes it an excellent choice for synthesizing CNS-penetrant drug candidates . Researchers can utilize it as a key intermediate in the construction of kinase inhibitors, GPCR modulators, or other CNS-active agents via cross-coupling reactions [1]. The 2-fluorophenyl group can enhance metabolic stability and target binding, while the bromine atom provides a versatile handle for introducing diverse structural elements through Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis of Complex Fluorinated Pyrazoles via Cross-Coupling

This compound is ideally suited for the synthesis of diversely substituted pyrazoles, which are valuable in both pharmaceutical and agrochemical research [2]. Its bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions with minimal dehalogenation side reactions compared to iodo analogs [3]. This allows for the straightforward preparation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new leads.

Antitubercular Lead Generation

Based on class-level evidence showing antitubercular activity of 4-bromo-substituted pyrazoles [4], this compound can serve as a starting point for medicinal chemistry campaigns targeting Mycobacterium tuberculosis. It can be elaborated into more complex molecules to explore SAR and optimize potency, potentially leading to new therapeutic agents for tuberculosis.

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